molecular formula C12H10ClF17Si B1329884 1H,1H,2H,2H-Perfluorodecyldimethylchlorosilane CAS No. 74612-30-9

1H,1H,2H,2H-Perfluorodecyldimethylchlorosilane

Cat. No.: B1329884
CAS No.: 74612-30-9
M. Wt: 540.72 g/mol
InChI Key: JHCJWHBMXWOYDE-UHFFFAOYSA-N
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Description

1H,1H,2H,2H-Perfluorodecyldimethylchlorosilane is a fluorinated organosilicon compound. It is known for its unique properties, including high thermal stability, chemical inertness, and hydrophobicity. These characteristics make it valuable in various industrial and scientific applications, particularly in surface modification and coatings.

Mechanism of Action

Target of Action

This compound is a type of silane, which is often used to modify the surface properties of materials .

Mode of Action

1H,1H,2H,2H-Perfluorodecyldimethylchlorosilane interacts with the surface of materials by forming a self-assembled monolayer (SAM). The perfluorodecyl groups in the compound provide hydrophobic characteristics, while the chlorosilane group allows it to bind to the surface .

Pharmacokinetics

It is primarily used in industrial applications for surface treatment .

Result of Action

The primary result of this compound action is the creation of a hydrophobic surface. This can help to prevent the adhesion of various substances, including biological materials, to the treated surface .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature, humidity, and the presence of other chemicals. For example, it has a hydrolytic sensitivity and reacts rapidly with moisture, water, and protic solvents . Therefore, it should be handled and stored in a controlled environment to maintain its stability and efficacy .

Biochemical Analysis

Biochemical Properties

1H,1H,2H,2H-Perfluorodecyldimethylchlorosilane plays a significant role in biochemical reactions, particularly in the formation of hydrophobic surfaces. It interacts with various biomolecules, including enzymes and proteins, through covalent bonding. The compound’s chlorosilane group reacts with hydroxyl groups on surfaces, forming stable Si-O-Si bonds. This interaction is crucial for creating hydrophobic coatings on substrates, which can be used in various biochemical assays and experiments .

Cellular Effects

The effects of this compound on cells and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. It has been observed that the hydrophobic surface created by this compound can affect cell adhesion and proliferation. Additionally, the compound’s interaction with cell membranes can lead to changes in membrane fluidity and permeability, impacting overall cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent bonding with biomolecules. The chlorosilane group of the compound reacts with hydroxyl groups on proteins and enzymes, leading to the formation of stable Si-O-Si bonds. This interaction can result in enzyme inhibition or activation, depending on the specific enzyme involved. Additionally, the compound can influence gene expression by modifying the surface properties of DNA-binding proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to moisture or extreme pH levels. Long-term studies have shown that the hydrophobic surfaces created by this compound can maintain their properties for extended periods, making it suitable for long-term biochemical assays .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and does not cause significant adverse effects. At high doses, it can lead to toxicity and adverse effects, including changes in liver and kidney function. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors involved in lipid metabolism, leading to changes in metabolic flux and metabolite levels. The compound’s hydrophobic nature allows it to integrate into lipid membranes, affecting membrane-associated metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s hydrophobic nature facilitates its accumulation in lipid-rich regions, such as cell membranes and lipid droplets. This localization can influence the compound’s overall activity and function within the cell .

Subcellular Localization

This compound is primarily localized in the cell membrane and other lipid-rich compartments. The compound’s hydrophobic properties and potential post-translational modifications, such as phosphorylation, can direct it to specific subcellular compartments. This localization is crucial for its activity and function, as it allows the compound to interact with membrane-associated proteins and enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H,1H,2H,2H-Perfluorodecyldimethylchlorosilane can be synthesized through the reaction of 1H,1H,2H,2H-perfluorodecanol with chlorodimethylsilane in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chlorosilane group.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and high yield. The process includes purification steps such as distillation to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: 1H,1H,2H,2H-Perfluorodecyldimethylchlorosilane primarily undergoes substitution reactions. The chlorosilane group can react with various nucleophiles, such as alcohols, amines, and thiols, to form corresponding siloxane derivatives.

Common Reagents and Conditions:

    Alcohols: Reacts with alcohols under anhydrous conditions to form alkoxysilanes.

    Amines: Reacts with amines to form silazane derivatives.

    Thiols: Reacts with thiols to form thiosilane derivatives.

Major Products: The major products formed from these reactions are siloxane, silazane, and thiosilane derivatives, which retain the fluorinated alkyl chain, imparting hydrophobic and oleophobic properties.

Scientific Research Applications

1H,1H,2H,2H-Perfluorodecyldimethylchlorosilane is widely used in scientific research due to its unique properties:

    Chemistry: Used in the synthesis of superhydrophobic and oleophobic surfaces. It is also employed in the functionalization of nanoparticles and other materials to enhance their surface properties.

    Biology: Utilized in the modification of biological surfaces to prevent biofouling and enhance biocompatibility.

    Medicine: Applied in the development of medical devices and implants to improve their resistance to biological fluids and reduce the risk of infection.

    Industry: Used in the production of anti-corrosive coatings, lubricants, and protective films for various industrial applications.

Comparison with Similar Compounds

  • 1H,1H,2H,2H-Perfluorodecyltriethoxysilane
  • 1H,1H,2H,2H-Perfluorodecyltrichlorosilane
  • 1H,1H,2H,2H-Perfluorodecyltrimethoxysilane

Comparison: 1H,1H,2H,2H-Perfluorodecyldimethylchlorosilane is unique due to its dimethylchlorosilane group, which provides a balance between reactivity and stability. In contrast, compounds like 1H,1H,2H,2H-Perfluorodecyltriethoxysilane and 1H,1H,2H,2H-Perfluorodecyltrichlorosilane have multiple ethoxy or chloro groups, which can lead to higher reactivity but may require more stringent handling conditions. The trimethoxysilane variant offers similar properties but with different reactivity profiles due to the presence of methoxy groups.

Properties

IUPAC Name

chloro-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClF17Si/c1-31(2,13)4-3-5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)12(28,29)30/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHCJWHBMXWOYDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8F17CH2CH2Si(CH3)2Cl, C12H10ClF17Si
Record name Silane, chloro(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)dimethyl-
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10225601
Record name 2-(Perfluorooctyl)ethyldimethylchlorosilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10225601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

540.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74612-30-9
Record name 1H,1H,2H,2H-Perfluorodecyldimethylchlorosilane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074612309
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Perfluorooctyl)ethyldimethylchlorosilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10225601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Perfluorooctylethyldimethylchlorosilane;Perfluorooctylethyldimethylchlorosilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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